molecular formula C24H23N3OS3 B12014544 N-Mesityl-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 618880-46-9

N-Mesityl-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B12014544
CAS No.: 618880-46-9
M. Wt: 465.7 g/mol
InChI Key: OPTTXQQXBARYND-UHFFFAOYSA-N
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Description

N-Mesityl-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a mesityl group, a naphthalene moiety, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Mesityl-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Attachment of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced via a nucleophilic substitution reaction using naphthalen-1-ylmethyl chloride.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with mesityl chloride and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-Mesityl-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The mesityl and naphthalen-1-ylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Mesityl-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Mesityl-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The thiadiazole ring and naphthalene moiety may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Mesityl-2-(1-naphthyl)acetamide: Similar structure but lacks the thiadiazole ring.

    2-(Naphthalen-1-ylmethylthio)-1,3,4-thiadiazole: Lacks the mesityl and acetamide groups.

Uniqueness

N-Mesityl-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the combination of the mesityl group, naphthalene moiety, and thiadiazole ring, which imparts specific chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

618880-46-9

Molecular Formula

C24H23N3OS3

Molecular Weight

465.7 g/mol

IUPAC Name

2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C24H23N3OS3/c1-15-11-16(2)22(17(3)12-15)25-21(28)14-30-24-27-26-23(31-24)29-13-19-9-6-8-18-7-4-5-10-20(18)19/h4-12H,13-14H2,1-3H3,(H,25,28)

InChI Key

OPTTXQQXBARYND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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